molecular formula C7H3F5S B1614996 Benzene, pentafluoro(methylthio)- CAS No. 653-39-4

Benzene, pentafluoro(methylthio)-

Cat. No.: B1614996
CAS No.: 653-39-4
M. Wt: 214.16 g/mol
InChI Key: NBOZXHXBHUVRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Benzene, pentafluoro(methylthio)- CAS No.: 653-39-4 Molecular Formula: C₇H₅F₅S Molecular Weight: 240.17 g/mol Structure: A benzene ring substituted with five fluorine atoms and one methylthio (-SCH₃) group. The methylthio group introduces sulfur into the aromatic system, influencing electronic and steric properties.

This compound is part of the fluorinated aromatic thioether family, characterized by high electronegativity from fluorine substituents and moderate polarity due to the sulfur-containing group. Its applications span agrochemicals, materials science, and organic electronics, though specific uses are often proprietary .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZXHXBHUVRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346403
Record name Benzene, pentafluoro(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-39-4
Record name Benzene, pentafluoro(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentafluoro(methylthio)- typically involves the introduction of the pentafluoro group and the methylthio group onto a benzene ring. One common method is the reaction of pentafluorobenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs efficiently .

Industrial Production Methods

Industrial production of Benzene, pentafluoro(methylthio)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, pentafluoro(methylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups.

Mechanism of Action

The mechanism by which Benzene, pentafluoro(methylthio)- exerts its effects is primarily through its interactions with other molecules via its electron-rich methylthio group and electron-deficient fluorinated benzene ring. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorinated vs. Chlorinated Derivatives

Benzene, Pentafluoro(trifluoromethyl)-
  • CAS No.: 434-64-0
  • Formula : C₇F₈
  • Molecular Weight : 236.06 g/mol
  • Key Differences : Replaces -SCH₃ with -CF₃. The trifluoromethyl group is more electronegative and sterically bulky, leading to higher thermal stability (ΔfH°liquid = -1311.1 ± 7.8 kJ/mol) .
  • Applications : Used as a solvent or intermediate in fluoropolymer synthesis.
1,2,4,5-Tetrachloro-3-(methylthio)benzene
  • CAS No.: 54378-74-4
  • Formula : C₇H₄Cl₄S
  • Molecular Weight : 273.98 g/mol
  • Key Differences : Chlorine substituents increase molecular weight and hydrophobicity. The methylthio group enhances reactivity in nucleophilic substitutions compared to fluorine.
  • Applications: Potential pesticide intermediate .

Thioether Group Variations

Benzene, Pentafluoro(phenylthio)-
  • CAS No.: 16496-09-6
  • Formula : C₁₃H₇F₅S
  • Molecular Weight : 290.25 g/mol
  • This may reduce solubility in polar solvents compared to -SCH₃ .
Benzene, 1-Chloro-4-[(pentafluoroethyl)thio]-
  • CAS No.: 65538-02-5
  • Formula : C₈ClF₅S
  • Molecular Weight : 286.54 g/mol
  • Key Differences : The pentafluoroethylthio (-SC₂F₅) group adds more fluorine atoms, enhancing electronegativity and oxidative stability. Likely exhibits higher boiling points than methylthio analogs .

Thermodynamic and Electronic Properties

Compound ΔfH°liquid (kJ/mol) S°liquid (J/mol·K) Cp,liquid (J/mol·K)
Benzene, Pentafluoro(trifluoromethyl)- -1311.1 ± 7.8 360.1 / 355.5 266.4 / 262.3
Benzene, Pentafluoro(methylthio)- Data not available Data not available Data not available

Key Insights :

  • Trifluoromethyl substituents stabilize the molecule thermodynamically due to strong C-F bonds.
  • Methylthio groups may lower melting points compared to -CF₃ due to reduced symmetry .

Reactivity and Functional Performance

  • Nucleophilic Substitution : The methylthio group in Benzene, pentafluoro(methylthio)- acts as a moderate leaving group, enabling reactions with nucleophiles like amines or alkoxides. This contrasts with -CF₃, which is less reactive in such pathways .
  • Electronic Effects : Fluorine atoms withdraw electron density, making the aromatic ring electron-deficient. The -SCH₃ group donates electrons via sulfur’s lone pairs, creating a balance that enhances charge transport in organic semiconductors .

Biological Activity

Benzene, pentafluoro(methylthio)- (C7_7H3_3F5_5S), is a fluorinated aromatic compound with potential biological activities. Its unique structure, characterized by five fluorine atoms and a methylthio group, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including antiproliferative effects, antimicrobial properties, and potential applications in medicinal chemistry.

Benzene, pentafluoro(methylthio)- features a benzene ring substituted with five fluorine atoms and a methylthio group. This structural configuration enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs. The presence of fluorine can significantly influence the compound's pharmacokinetics and biological interactions.

Case Study: Fluorinated Compounds in Cancer Research

  • Compound Tested : Various fluorinated benzene derivatives
  • Cell Lines : Human lung carcinoma (A549), cervix carcinoma (HeLa), breast adenocarcinoma (MCF-7)
  • Findings : Significant cytotoxicity was observed in treated cell lines, indicating potential for further exploration of benzene, pentafluoro(methylthio)- in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of benzene derivatives has been extensively studied. Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Benzene, pentafluoro(methylthio)-Staphylococcus aureusTBD
Other fluorinated benzenesE. coli, Pseudomonas aeruginosaTBD

Note: Specific MIC values for benzene, pentafluoro(methylthio)- are currently under investigation.

The mechanisms by which benzene, pentafluoro(methylthio)- exerts its biological effects are still being elucidated. However, several potential pathways include:

  • Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrate structures or bind to active sites more effectively than non-fluorinated counterparts.

Research Findings and Future Directions

Research into the biological activity of benzene, pentafluoro(methylthio)- is still in its nascent stages. Current findings suggest promising avenues for exploration:

  • Anticancer Research : Further investigations into its antiproliferative properties against various cancer cell lines could yield significant insights into its therapeutic potential.
  • Antimicrobial Studies : Expanding studies on its efficacy against a broader range of pathogens will be crucial in understanding its utility as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity will guide the design of more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, pentafluoro(methylthio)-
Reactant of Route 2
Reactant of Route 2
Benzene, pentafluoro(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.